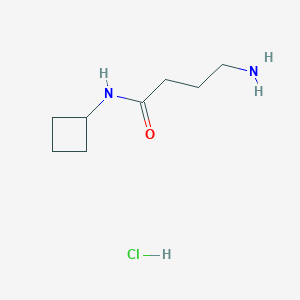![molecular formula C12H16ClF3N2O2 B2811631 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride CAS No. 1909319-24-9](/img/structure/B2811631.png)
3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS No. 1909319-24-9 . It has a molecular weight of 312.72 and a molecular formula of C12H16ClF3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanamide group through a methyl bridge . The presence of the trifluoromethoxy group may influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.72 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Materials Science
A study conducted by García-Martín et al. (2001) on "PREPARATION AND REACTIVITY OF SOME 3-DEOXY-D-ALTRONIC ACID DERIVATIVES" explored the synthesis and reactivity of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride. This compound served as a key intermediate in the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. The study details an alternative synthetic route to this amino acid and discusses the unexpected reactivity of some of its 3-deoxy derivatives, emphasizing the compound's significance in materials science and polymer chemistry (García-Martín, Báñez, & Galbis, 2001).
Pharmacokinetics and Metabolism
In the realm of pharmacology, Wu et al. (2006) examined the "PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS," focusing on a compound within the same chemical family. Their research offers insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, including absorption, clearance, and metabolic profiling. This highlights the compound's potential therapeutic applications and its role in the development of new drugs (Wu et al., 2006).
Neuropharmacology
A neurokinin-1 receptor antagonist described by Harrison et al. (2001) provides a case study for clinical applications in emesis and depression. This compound demonstrates high affinity and oral activity, showcasing the chemical's potential in neuropharmacological research and its relevance for developing treatments for neurological conditions (Harrison et al., 2001).
Antimicrobial and Anticancer Activity
Research on substituted phenyl azetidines and aminoacetamides reveals the antimicrobial and anticancer potential of compounds within this chemical class. Studies by Doraswamy & Ramana (2013) and El Rayes et al. (2019) delve into the synthesis and characterization of these compounds, underscoring their significance in the development of new therapeutic agents against microbial infections and cancer (Doraswamy & Ramana, 2013); (El Rayes et al., 2019).
Mécanisme D'action
Mode of Action
The trifluoromethoxy group may enhance the compound’s binding affinity to its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets.
Disclaimer: This information is based on the current state of scientific knowledge and may be subject to change as new research emerges .
Propriétés
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGXHJJIMVZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2811548.png)

![5-amino-1,3-dihydro-2'H,5'H-spiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2811553.png)
![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)



![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-[4-(1,2,4-Oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2811561.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)

![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)
![1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2811568.png)
![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)